
3-Nitro-2,5-bis(2,4,6-trinitrophenyl)thiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Nitro-2,5-bis(2,4,6-trinitrophenyl)thiophene is a complex organic compound characterized by its unique structure, which includes a thiophene ring substituted with nitro and trinitrophenyl groups
Métodos De Preparación
The synthesis of 3-Nitro-2,5-bis(2,4,6-trinitrophenyl)thiophene typically involves multi-step organic reactions. One common synthetic route includes the nitration of 2,5-diphenylthiophene followed by further nitration to introduce the nitro groups at the desired positions. The reaction conditions often require the use of strong nitrating agents such as concentrated nitric acid and sulfuric acid under controlled temperatures to ensure the selective introduction of nitro groups .
Análisis De Reacciones Químicas
3-Nitro-2,5-bis(2,4,6-trinitrophenyl)thiophene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve the use of reducing agents like hydrogen gas or metal hydrides, resulting in the formation of amines or other reduced derivatives.
Aplicaciones Científicas De Investigación
3-Nitro-2,5-bis(2,4,6-trinitrophenyl)thiophene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Mecanismo De Acción
The mechanism of action of 3-Nitro-2,5-bis(2,4,6-trinitrophenyl)thiophene involves its interaction with molecular targets through its nitro and trinitrophenyl groups. These groups can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The pathways involved often include the generation of reactive oxygen species and the subsequent oxidative stress on cellular components .
Comparación Con Compuestos Similares
3-Nitro-2,5-bis(2,4,6-trinitrophenyl)thiophene can be compared with other nitro-substituted aromatic compounds such as:
2,4,6-Trinitrotoluene (TNT): Known for its explosive properties, TNT shares similar nitro group substitutions but differs in its aromatic core.
2,4,6-Trinitrophenol (Picric Acid): Another high-energy compound with similar nitro substitutions but different chemical reactivity and applications.
2,4,6-Trinitroaniline: Used in the synthesis of various derivatives with potential antitumor activities.
These comparisons highlight the unique structural features and reactivity of this compound, making it a compound of significant interest in both scientific research and industrial applications.
Propiedades
Número CAS |
59776-85-1 |
|---|---|
Fórmula molecular |
C16H5N7O14S |
Peso molecular |
551.3 g/mol |
Nombre IUPAC |
3-nitro-2,5-bis(2,4,6-trinitrophenyl)thiophene |
InChI |
InChI=1S/C16H5N7O14S/c24-17(25)6-1-8(19(28)29)14(9(2-6)20(30)31)13-5-12(23(36)37)16(38-13)15-10(21(32)33)3-7(18(26)27)4-11(15)22(34)35/h1-5H |
Clave InChI |
DMTYFMCLOWAMIO-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1[N+](=O)[O-])C2=CC(=C(S2)C3=C(C=C(C=C3[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4-Amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)amino]acetonitrile](/img/structure/B13999215.png)
![3-{[({[3,5-Bis(trifluoromethyl)phenyl]methylene}amino)oxy]carbonyl}-2-chloropyridine](/img/structure/B13999227.png)
![ethyl 3-[(1,3-dioxoisoindol-2-yl)methyl]-2-oxo-1H-indole-3-carboxylate](/img/structure/B13999228.png)
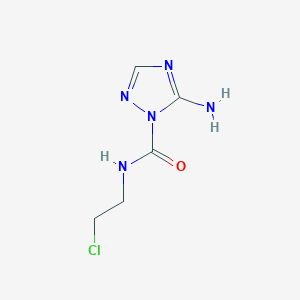

![2,4-Dinitro-1-[(4-nitrophenyl)methylsulfinyl]benzene](/img/structure/B13999268.png)
![1a,7b-dihydro-1H-cyclopropa[a]naphthalene-1-carboxylic acid](/img/structure/B13999269.png)
![N-methyl-4-[4-(methylamino)-3-nitrophenyl]sulfonyl-2-nitroaniline](/img/structure/B13999274.png)
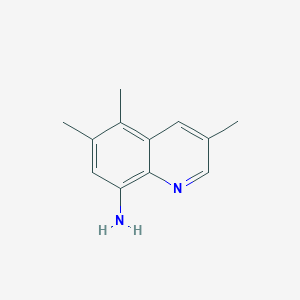

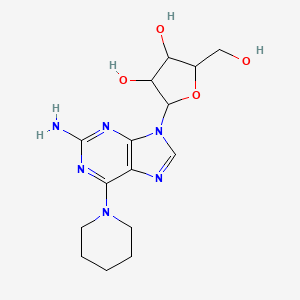
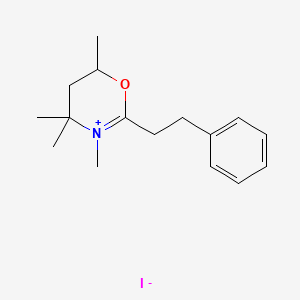
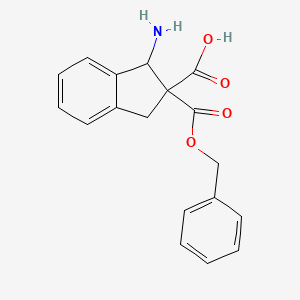
![N-[2-methyl-4-[[3-methyl-4-(3-oxobutanoylamino)phenyl]methyl]phenyl]-3-oxobutanamide](/img/structure/B13999318.png)
